molecular formula C18H14BrClO4 B11662429 Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11662429
M. Wt: 409.7 g/mol
InChI Key: OZZYKXULDOAMFK-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound with the molecular formula C18H14BrClO4. It is a member of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:

    Etherification: The attachment of the 4-chlorobenzyl group via an ether linkage.

    Esterification: The formation of the carboxylate ester group.

These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Methyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 6-bromo-5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Methyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorobenzyl group and the bromine atom at the 6th position of the benzofuran ring can result in distinct interactions with molecular targets compared to similar compounds .

Biological Activity

Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a benzofuran core with bromine and chlorine substitutions, which contribute to its biological activity. Its molecular formula is C19H16BrClO4C_{19}H_{16}BrClO_4, and it is characterized by the following structural elements:

ElementDescription
Benzofuran CoreProvides structural stability
Bromine and Chlorine AtomsEnhance binding affinity to biological targets
Methoxy GroupMay influence solubility and reactivity

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (bromine and chlorine) can enhance the compound's lipophilicity, allowing for better membrane permeability and interaction with intracellular targets.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study:
A study reported an IC50 value of approximately 12 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Research Findings:

  • Minimum Inhibitory Concentration (MIC): The MIC values ranged from 25 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity: Effective against Candida albicans with an MIC of 15 µg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of the bromine atom at position 6 and the methoxy group at position 5 are crucial for enhancing biological activity. Substituents on the phenyl ring also play a significant role in modulating potency.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related compounds is presented below:

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
This compound12 (MCF-7)25 (S. aureus)
Doxorubicin0.5 (MCF-7)N/A
Ethyl 6-bromo-5-(4-chlorobenzyl)oxy15 (A549)30 (E. coli)

Properties

Molecular Formula

C18H14BrClO4

Molecular Weight

409.7 g/mol

IUPAC Name

methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C18H14BrClO4/c1-10-17(18(21)22-2)13-7-16(14(19)8-15(13)24-10)23-9-11-3-5-12(20)6-4-11/h3-8H,9H2,1-2H3

InChI Key

OZZYKXULDOAMFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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